![molecular formula C21H19NO3S B4617211 3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4617211.png)
3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide
Overview
Description
The interest in benzamide derivatives, including those with dimethoxy groups and phenyl substitutions, stems from their diverse biological activities and potential applications in medicinal chemistry. These compounds often exhibit significant pharmacological properties, making them valuable for further study and development.
Synthesis Analysis
Benzamide derivatives are commonly synthesized through various organic synthesis methods, including reductive cyclization and condensation reactions. For example, a related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a 'one-pot' reductive cyclization technique, highlighting the versatility of synthesis approaches for these compounds (Bhaskar et al., 2019).
Scientific Research Applications
Targeting Cancer Stem Cells
Research demonstrates the synthesis and evaluation of novel derivatives for antitumor activity against cancer stem cells. For instance, novel compounds have been designed and synthesized, showing significant in vitro anti-proliferative effects against colon cancer cell lines, highlighting their potential in cancer treatment (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Antitubercular Activity
Another study focused on the ultrasound-assisted synthesis of novel benzamide derivatives, evaluating them for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds demonstrated promising activity, with some showing IC50 values of less than 1 µg/mL, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Synthesis and Characterization
Research also includes the synthesis, characterization, antimicrobial evaluation, and docking studies of benzamide derivatives. These studies aim to develop compounds with improved efficacy against microbial infections, contributing to the field of antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Environmentally Benign Synthesis
The environmentally benign catalysts for the synthesis of benzamide derivatives under solvent-free conditions have been explored. This research contributes to the development of green chemistry methodologies, focusing on reducing the environmental impact of chemical synthesis processes (Ighilahriz-Boubchir et al., 2017).
properties
IUPAC Name |
3,5-dimethoxy-N-(2-phenylsulfanylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-24-16-12-15(13-17(14-16)25-2)21(23)22-19-10-6-7-11-20(19)26-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPZEOZYPWDPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.